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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

An objective comparison of the molecular targets and mechanisms of JNJ-28583113, a

TRPM2 antagonist, and the azole antifungals, clotrimazole and econazole, which also exhibit

TRPM2 inhibitory activity.

This guide provides a detailed comparison of JNJ-28583113 with clotrimazole and econazole,

offering insights for researchers, scientists, and drug development professionals. While JNJ-
28583113 is a specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion

channel, clotrimazole and econazole are well-established antifungal agents. Notably, these

azole antifungals also demonstrate inhibitory effects on TRPM2, creating a basis for

comparison.

At a Glance: Key Compound Characteristics
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Feature JNJ-28583113 Clotrimazole Econazole

Primary Target TRPM2 Ion Channel
Lanosterol 14-alpha-

demethylase (CYP51)

Lanosterol 14-alpha-

demethylase (CYP51)

Primary Mechanism of

Action

Antagonist of TRPM2,

blocking calcium

influx.

Inhibition of ergosterol

biosynthesis in fungi.

[1]

Inhibition of ergosterol

biosynthesis in fungi.

[1]

Therapeutic Class
TRPM2 Antagonist

(Investigational)
Azole Antifungal Azole Antifungal

Reported IC50 against

human TRPM2
~126 nM[2][3][4]

Low micromolar range

(3-30 µM)[5][6]

Low micromolar range

(3-30 µM)[5][6]

Antifungal Activity: A Comparative Overview
Clotrimazole and econazole are broad-spectrum antifungal agents.[7] Their efficacy is typically

measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of

an antifungal drug that inhibits the visible growth of a microorganism.

Organism Clotrimazole MIC (µg/mL) Econazole MIC (µg/mL)

Candida albicans MIC50: 8 MIC50: 4

Various Candida Species 0.016 - 16 0.016 - 16

Note: MIC values can vary depending on the specific strain and testing methodology.

In-Depth Mechanism of Action
JNJ-28583113: This compound is a potent and selective antagonist of the TRPM2 ion channel.

[4] TRPM2 is a calcium-permeable non-selective cation channel activated by oxidative stress

and ADP-ribose. By blocking TRPM2, JNJ-28583113 inhibits calcium influx, which in turn can

protect cells from oxidative stress-induced cell death and suppress inflammatory responses.[2]

[8]
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Clotrimazole and Econazole: As azole antifungals, their primary mechanism involves the

inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This

enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell

membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and

ultimately, fungal cell death.

Interestingly, both clotrimazole and econazole have been shown to inhibit TRPM2 channels,

albeit at higher concentrations than their antifungal activity.[5][6] This off-target effect suggests

a potential dual-action mechanism that could be relevant in certain inflammatory conditions

associated with fungal infections.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams

are provided.
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Caption: Inhibition of ergosterol synthesis by azole antifungals.
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Caption: Comparative inhibition of the TRPM2 signaling pathway.
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General Experimental Workflow for Compound Evaluation
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Caption: A generalized workflow for in vitro and in vivo compound testing.

Detailed Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of

antifungal agents is the broth microdilution assay, often following guidelines from the Clinical

and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension

of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific
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concentration (e.g., 0.5 McFarland standard).

Drug Dilution: The antifungal agents (clotrimazole, econazole) are serially diluted in a 96-well

microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

Inoculation: Each well is inoculated with the prepared fungal suspension.

Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a

defined period (e.g., 24-48 hours).

MIC Determination: The MIC is determined as the lowest concentration of the antifungal

agent that causes a significant inhibition of fungal growth compared to a drug-free control

well.

TRPM2 Inhibition Assay (Calcium Flux Assay)
The inhibitory activity of compounds on the TRPM2 channel can be assessed using a calcium

flux assay in cells overexpressing the channel (e.g., HEK293 cells).

Cell Culture: HEK293 cells stably expressing human TRPM2 are cultured in appropriate

media.

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM).

Compound Incubation: Cells are pre-incubated with varying concentrations of the test

compounds (JNJ-28583113, clotrimazole, econazole).

TRPM2 Activation: The TRPM2 channel is activated by adding an agonist, such as hydrogen

peroxide (H₂O₂) or ADP-ribose.

Fluorescence Measurement: Changes in intracellular calcium concentration are measured

using a fluorescence plate reader.

Data Analysis: The reduction in the calcium signal in the presence of the test compound

compared to the control is used to calculate the half-maximal inhibitory concentration (IC50).
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Conclusion
JNJ-28583113 is a highly potent and specific inhibitor of the TRPM2 ion channel. In contrast,

clotrimazole and econazole are primarily antifungal agents that function by disrupting

ergosterol synthesis. However, their additional, less potent inhibitory effect on TRPM2 presents

an interesting area for further research, particularly in the context of inflammatory conditions

that may accompany fungal infections. This guide provides a foundational comparison to aid

researchers in understanding the distinct and overlapping activities of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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